PSB-22034
Description
Overview of G Protein-Coupled Receptors (GPCRs) and the MRGPR Family
G protein-coupled receptors (GPCRs) constitute a vast and diverse superfamily of transmembrane receptors that are integral to a multitude of physiological processes. patsnap.com These receptors are characterized by their seven-transmembrane-spanning alpha-helical domains and their ability to transmit extracellular signals to the intracellular environment by activating heterotrimeric G proteins. nih.gov The Mas-related G protein-coupled receptor (MRGPR) family is a distinct group within the GPCR superfamily. nih.govtocris.com
The MRGPR family is subdivided into several subfamilies, with some being specific to certain species. tocris.commedchemexpress.com For instance, the MRGPRX subfamily, which includes MRGPRX1, MRGPRX2, MRGPRX3, and MRGPRX4, is characteristic of primates. medchemexpress.com These receptors are primarily expressed in sensory neurons and are implicated in sensations such as pain and itch. tocris.comnih.gov While many MRGPRs were initially classified as orphan receptors, meaning their endogenous ligands were unknown, ongoing research has identified various molecules that activate them. tocris.com
Distribution and Expression Profile of MRGPRX4 in Sensory Neurons
MRGPRX4 is predominantly expressed in a specific subset of sensory neurons, which are the primary cells responsible for detecting and transmitting sensory information from the periphery to the central nervous system. nih.govuniprot.org
Dorsal Root Ganglia (DRG) and Trigeminal Ganglia (TG)
The cell bodies of sensory neurons are clustered in the dorsal root ganglia (DRG) and trigeminal ganglia (TG). nih.govnih.gov The DRG contains neurons that innervate the body, while the TG contains neurons that innervate the face and head. nih.gov MRGPRX4 is specifically localized in a subset of small-diameter neurons within both the DRG and TG. nih.govnih.govuniprot.org These small-diameter neurons are typically associated with the transmission of nociceptive (pain) and pruriceptive (itch) signals. nih.gov Studies have shown that MRGPRX4 mRNA and protein are present in about 6-8% of human DRG neurons. biorxiv.orgnih.gov
Expression in Other Tissues (e.g., skin keratinocytes, lymphocyte subpopulations)
Beyond sensory neurons, MRGPRX4 expression has also been detected in other cell types. It is found in skin keratinocytes, the primary cells of the epidermis. nih.govbiorxiv.org The co-expression of MRGPRX4 and its interacting proteins in both sensory neurons and keratinocytes suggests a potential for complex signaling interactions in the skin to modulate sensory perceptions like itch. nih.gov Additionally, some studies have reported the expression of MRGPRX4 in various lymphocyte subpopulations, including CD56Bright NK cells, suggesting a potential role in the immune system. uni-bonn.deuni-bonn.de
Role of MRGPRX4 in Chemosensation and Nociception Pathways
MRGPRX4 is a chemosensory receptor, meaning it is activated by specific chemical compounds, leading to the initiation of a neuronal signal. genecards.org Its activation is primarily linked to the sensation of itch (pruritus) and potentially pain. jensenlab.org The receptor is coupled to the Gq signaling pathway. nih.govnih.gov Upon activation by an agonist, MRGPRX4 initiates an intracellular signaling cascade that involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels. biorxiv.orgnih.govnih.gov This calcium influx can then trigger the firing of action potentials in the sensory neuron, transmitting the signal to the spinal cord and ultimately the brain, where it is perceived as itch. nih.govelifesciences.org
Several endogenous and exogenous molecules have been identified as agonists for MRGPRX4. Notably, bile acids, which can accumulate in the skin and plasma of patients with cholestatic liver diseases, are potent activators of MRGPRX4. pnas.orgnih.govelifesciences.org This finding has strongly implicated MRGPRX4 in the debilitating itch associated with these conditions. researchgate.netpnas.orgescientpharma.com Other identified agonists include bilirubin (B190676) and certain drugs with phosphate (B84403) modifications, which can cause itch as a side effect. nih.govescientpharma.com The identification of these agonists has been crucial in elucidating the role of MRGPRX4 in chemosensation and has opened up avenues for developing targeted therapies for itch. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C21H25N4O6P |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |
InChI |
InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |
InChI Key |
RZWIZKOWQADYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Mrgprx4 Agonists
Discovery and Classification of Endogenous MRGPRX4 Agonists
A variety of naturally occurring molecules within the body have been identified as agonists of MRGPRX4. These endogenous ligands are implicated in physiological processes and pathological conditions, such as cholestatic pruritus, the intense itching associated with liver diseases.
Bile Acid Derivatives
Bile acids, amphipathic molecules synthesized from cholesterol in the liver, are among the most well-characterized endogenous agonists of MRGPRX4. researchgate.netescientpharma.com Their role in activating this receptor provides a molecular basis for understanding cholestatic itch, a condition marked by elevated levels of bile acids in the bloodstream and tissues. researchgate.netnih.gov
Several bile acid derivatives have been shown to activate MRGPRX4 in a dose-dependent manner. elifesciences.org These include both primary bile acids, synthesized in the liver, and secondary bile acids, which are products of metabolism by gut bacteria. Key examples include:
Deoxycholic Acid (DCA): A secondary bile acid that has been identified as a potent agonist of MRGPRX4. elifesciences.org
Ursodeoxycholic Acid (UDCA): Another secondary bile acid that activates the receptor. nih.gov
Taurodeoxycholic Acid (TDCA): A taurine-conjugated form of deoxycholic acid, which also demonstrates agonistic activity at MRGPRX4. nih.gov
Chenodeoxycholic Acid (CDCA): A primary bile acid that acts as an MRGPRX4 agonist. elifesciences.org
The activation of MRGPRX4 by these bile acids is thought to occur through a Gq-mediated signaling pathway, leading to an increase in intracellular calcium. nih.gov
| Compound | Type | EC₅₀ (μM) |
|---|---|---|
| Deoxycholic Acid (DCA) | Secondary Bile Acid | 19.2 |
| Ursodeoxycholic Acid (UDCA) | Secondary Bile Acid | >100 |
| Taurodeoxycholic Acid (TDCA) | Conjugated Bile Acid | >100 |
Bilirubin (B190676) as a Ligand
Bilirubin, the yellow pigment produced during the breakdown of heme, is another endogenous molecule implicated in cholestatic itch that has been identified as an MRGPRX4 ligand. elifesciences.org While bile acids are considered full agonists of the receptor, bilirubin is described as a partial agonist. elifesciences.org Interestingly, research suggests that bilirubin can act as a positive allosteric modulator of MRGPRX4, potentiating the activation of the receptor by bile acids. elifesciences.orgnih.gov This synergistic interaction may be clinically relevant in conditions where both bile acids and bilirubin levels are elevated.
Endogenous Peptides
Recent research has expanded the repertoire of endogenous MRGPRX4 agonists to include certain peptides. A 2024 study employing a novel computational and molecular display approach identified Kunitz-type domain-containing proteins as targeting MRGPRX4. jensenlab.org Through deep learning-based structural homology mining, two endogenous human homologs were identified:
Tissue Factor Pathway Inhibitor (TFPI)
Serine Peptidase Inhibitor, Kunitz Type 2 (SPINT2)
These proteins were found to exhibit agonist-dependent potentiation of MRGPRX4, suggesting a previously unknown regulatory mechanism for this receptor by endogenous peptides. jensenlab.org
Characterization of Synthetic and Pharmaceutical MRGPRX4 Agonists
In addition to endogenous ligands, a number of synthetic compounds and pharmaceutical drugs have been found to activate MRGPRX4. These discoveries have often been linked to the side effect of pruritus observed with these medications, further solidifying the role of MRGPRX4 as an itch receptor.
Nateglinide (B44641) and Related Compounds
Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes, is a well-documented synthetic agonist of MRGPRX4. elifesciences.org The observation that itch is a known side effect of nateglinide treatment provided early pharmacological evidence for the role of MRGPRX4 in pruritus. elifesciences.org Nateglinide has been shown to be a more potent agonist than many of the endogenous bile acids. nih.gov Further medicinal chemistry efforts have led to the development of nateglinide analogs, such as MS47134, which exhibit even greater potency and selectivity for MRGPRX4. nih.gov
| Compound | Description | EC₅₀ |
|---|---|---|
| Nateglinide | Anti-diabetic drug | 10.6 μM |
| MS47134 | Nateglinide analog | 150 nM |
Phosphate-Modified Compounds
A significant breakthrough in understanding MRGPRX4 pharmacology came from the discovery that several phosphate-modified drugs are potent agonists. nih.gov This chemical modification is often used to increase the solubility of drugs for parenteral administration. Unbiased high-throughput screening identified MRGPRX4 as a target for these compounds, providing a mechanism for the treatment-limiting pruritus they can cause. nih.gov Structural studies, including cryo-electron microscopy, have revealed a conserved binding site within MRGPRX4 that accommodates the negatively charged phosphate (B84403) group, similar to how it binds the carboxyl group of bile acids and nateglinide. nih.gov
Examples of phosphate-modified compounds that activate MRGPRX4 include:
Fospropofol (B1673577): A sedative agent. nih.gov
Fosphenytoin: An antiepileptic drug. nih.gov
Dexamethasone (B1670325) Phosphate: A corticosteroid. nih.gov
The high potency of these compounds underscores the sensitivity of MRGPRX4 to this class of molecules.
| Compound | Description | EC₅₀ (nM) |
|---|---|---|
| Fospropofol | Sedative agent | 3.78 |
| Fosphenytoin | Antiepileptic drug | 77.01 |
| Dexamethasone Phosphate | Corticosteroid | 14.68 |
Xanthine (B1682287) Derivatives
Recent advancements in the study of Mas-related G protein-coupled receptor X4 (MRGPRX4) have led to the discovery of potent and selective agonists derived from the xanthine scaffold. nih.gov Previously, many identified agonists were either moderately potent or nonselective, often activating a minor variant of the receptor. nih.gov However, research published in 2023 unveiled a series of xanthine derivatives with a phosphate substituent that effectively activate the main variant of MRGPRX4. nih.govelifesciences.org
Through systematic optimization, researchers developed analogs with high potency and improved metabolic stability. nih.gov Among the most promising compounds from this series are PSB-22034 and its N7-methyl derivative, PSB-22040. nih.govelifesciences.org These compounds are characterized by an 8-(m-methoxyphenethyl)-1-propargylxanthine core, substituted at the 3-position with a butyl linker that terminates in a phosphonate (B1237965) group. nih.govelifesciences.org Both this compound and PSB-22040 demonstrate high potency in the nanomolar range and exhibit significant selectivity for MRGPRX4 over other MRGPRX subtypes, making them valuable chemical tools for investigating the receptor's function. nih.govelifesciences.org
Novel Synthetic Ligands (e.g., DM288, MS47134)
The search for potent and selective MRGPRX4 agonists has also yielded novel synthetic ligands, most notably MS47134. This compound was developed through an optimization process starting from the anti-diabetic drug nateglinide, which was identified as a low-micromolar agonist for MRGPRX4. biorxiv.org MS47134 emerged as a significantly more potent and selective agonist. medchemexpress.com
Pharmacological assays have confirmed MS47134 as a potent MRGPRX4 agonist with an EC50 value of 149 nM. medchemexpress.com Furthermore, it displays a 47-fold improvement in selectivity for MRGPRX4 over its original parent compound's target, the Kir6.2/SUR1 potassium channel. medchemexpress.com Off-target profiling against a panel of 320 G protein-coupled receptors (GPCRs) showed that MS47134 has no significant agonist or antagonist activity at 318 of the tested receptors, underscoring its selectivity. biorxiv.org This high degree of potency and selectivity establishes MS47134 as a critical tool for studying the physiological and pathological roles of MRGPRX4, particularly in the context of itch and mast cell-mediated hypersensitivity. medchemexpress.com
In addition to carboxyl group-containing ligands like MS47134, recent studies have identified that MRGPRX4 can be activated by compounds containing a phosphate monoester. The discontinued (B1498344) sedative agent fospropofol was identified as a potent agonist of MRGPRX4, expanding the chemical diversity of known synthetic ligands for this receptor. nih.gov
Receptor Agonism and Ligand Binding Kinetics
Potency and Efficacy Determination (e.g., EC50, pEC50)
The potency and efficacy of various agonists at the MRGPRX4 receptor have been quantified using cellular assays that measure downstream signaling events, such as intracellular calcium mobilization (often via FLIPR assays) or β-arrestin recruitment. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.
A range of molecules, from endogenous bile acids to novel synthetic compounds, have been characterized. For instance, the secondary bile acids deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) are among the most potent endogenous agonists, with EC50 values around 5 µM. nih.gov In contrast, the primary bile acid, cholic acid (CA), is significantly less potent. nih.gov Synthetic agonists have been developed that exhibit much higher potency. Nateglinide was an early lead, and its derivative, MS47134, shows a marked increase in potency with an EC50 of 149 nM. medchemexpress.com More recently discovered xanthine derivatives, this compound and PSB-22040, display even greater potency, with EC50 values for calcium mobilization in the low nanomolar range. nih.gov
Below is an interactive data table summarizing the potency of selected MRGPRX4 agonists.
| Compound | Type | Assay | EC50 |
| Deoxycholic Acid (DCA) | Bile Acid | Calcium Mobilization | ~5 µM |
| Ursodeoxycholic Acid (UDCA) | Bile Acid | Calcium Mobilization | ~5 µM |
| MS47134 | Synthetic Ligand | Calcium Mobilization | 149 nM |
| This compound | Xanthine Derivative | Calcium Mobilization | 11.2 nM |
| PSB-22040 | Xanthine Derivative | Calcium Mobilization | 19.2 nM |
| Fospropofol | Synthetic Ligand | Calcium Mobilization | 10 nM |
Competitive vs. Allosteric Agonism
Structural and pharmacological studies indicate that MRGPRX4 can be activated through binding sites that are distinct from the canonical orthosteric pockets observed in many other GPCRs. Cryo-electron microscopy (cryo-EM) structures of MRGPRX4 in complex with agonists like MS47134 and fospropofol reveal a binding site located towards the extracellular surface of the receptor. nih.govbiorxiv.org
Specifically, the binding site for MS47134 is distant from the traditional "toggle switch" residues that are critical for the activation of many aminergic GPCRs. biorxiv.org The ligand's carboxyl group forms charge interactions with a residue on transmembrane helix 2 (TM2), while other parts of the molecule are anchored by residues in TM3, TM6, TM7, and the second extracellular loop (ECL2). biorxiv.org Similarly, the phosphate group of fospropofol occupies a position that overlaps well with the carboxyl group of MS47134, suggesting a conserved binding pocket for negatively charged moieties. nih.gov This binding mode, which is not in the canonical orthosteric site, suggests that these synthetic agonists may function as non-competitive or allosteric agonists. Further evidence for allosteric modulation at MRGPRX4 comes from studies of antagonists, such as EP547, which have been shown to bind non-competitively to the receptor. nih.gov
Ligand Bias Profiles (e.g., Gq signaling vs. β-arrestin recruitment)
Ligand bias, or functional selectivity, describes the ability of an agonist to preferentially activate one downstream signaling pathway over another. For MRGPRX4, which is a Gq-coupled receptor, the primary signaling pathways investigated are Gq-mediated signaling (often measured by inositol (B14025) phosphate accumulation or calcium mobilization) and β-arrestin recruitment. nih.govbiorxiv.org
Different agonists for MRGPRX4 have been shown to exhibit distinct bias profiles. For example, the endogenous bile acid deoxycholic acid (DCA) has been identified as a biased agonist that preferentially mediates Gq signaling over the recruitment of β-arrestin. biorxiv.org In contrast, the synthetic agonist nateglinide appears to be more balanced, activating both Gq signaling and β-arrestin2 recruitment. biorxiv.org
The development of novel xanthine derivatives has provided further insight into ligand bias at MRGPRX4. The potencies of this compound and PSB-22040 have been determined for both Gq-mediated calcium mobilization and β-arrestin recruitment, allowing for a direct comparison of their pathway preferences. nih.gov this compound, for instance, is approximately three times more potent in activating the calcium pathway compared to the β-arrestin pathway, suggesting a bias towards Gq signaling. nih.gov
This table presents the potency of xanthine derivatives in different signaling pathways.
| Compound | Gq Pathway (Ca2+ Assay) EC50 | β-Arrestin Assay EC50 | Bias |
| This compound | 11.2 nM | 32.0 nM | Gq-biased |
| PSB-22040 | 19.2 nM | 30.0 nM | Gq-biased |
Structure Activity Relationships Sar and Rational Ligand Design for Mrgprx4 Agonists
General Principles of MRGPRX4 Agonist Structure-Activity Relationships
The fundamental principle governing the agonistic activity at the MRGPRX4 receptor revolves around the presence of two key pharmacophoric features: a negatively charged group and a substantial hydrophobic moiety. nih.gov High-throughput screening and subsequent optimization studies have consistently revealed that compounds endowed with both a phosphate (B84403) monoester or a carboxyl group, coupled with a large hydrophobic region, are effective agonists. nih.gov The removal of the phosphate group from active compounds has been shown to completely abolish their ability to activate MRGPRX4, underscoring the critical nature of this charged interaction. nih.gov
The binding pocket of MRGPRX4 possesses a distinct positive electrostatic potential, which facilitates the binding of negatively charged agonists like bile acids and other synthetic compounds. researchgate.netnih.gov This is in contrast to the closely related MRGPRX2 receptor, which accommodates cationic agonists. nih.govnih.gov The agonist binding site in MRGPRX4 is located relatively close to the extracellular surface, which may account for its ability to bind a diverse range of anionic ligands. biorxiv.orgbiorxiv.org
Identification of Key Structural Motifs for Agonistic Activity (e.g., phosphate group, hydrophobic regions)
Detailed structural and functional studies have pinpointed the specific molecular motifs responsible for MRGPRX4 activation.
Phosphate/Carboxyl Group: A negatively charged group, most notably a phosphate or carboxylate, is an indispensable feature for agonism. nih.gov This moiety engages with a hydrophilic pocket within the receptor. Cryo-electron microscopy (cryo-EM) structures have revealed that the phosphate group of agonists like fospropofol (B1673577) forms crucial interactions with positively charged arginine residues, specifically R82, R86, and R95. nih.gov Mutagenesis studies, where these arginine residues are substituted with alanine (B10760859), have demonstrated a significant reduction or complete loss of calcium mobilization in response to phosphate-containing agonists, confirming their essential role in recognizing the negatively charged head group of the ligands. nih.gov The carboxyl group of other agonists, such as MS47134, is thought to occupy a similar position and interact with this conserved binding site for negatively charged moieties. nih.gov
Hydrophobic Regions: Complementing the polar interaction, a large and appropriately shaped hydrophobic group is equally vital for high-affinity binding and potent agonism. nih.gov This hydrophobic part of the ligand inserts into a hydrophobic pocket formed by amino acid residues including V99, W158, Y250, and Y254. nih.gov The importance of this hydrophobic pocket is highlighted by mutagenesis experiments where alanine substitution of W158, Y250, and Y254 disrupted the receptor's activation by various agonists, including fospropofol, fosphenytoin, and dexamethasone (B1670325) phosphate. nih.gov The nature of this hydrophobic region influences the potency of the agonist. For instance, the higher potency of dexamethasone phosphate compared to other steroid phosphates is attributed to the increased hydrophobicity of its steroid nucleus. nih.gov
Targeted Chemical Modifications and Their Impact on Potency and Selectivity of MRGPRX4 Agonists
The iterative process of targeted chemical modifications, guided by SAR principles, has led to the development of increasingly potent and selective MRGPRX4 agonists. A notable example is the optimization of the antidiabetic drug nateglinide (B44641), a low-micromolar MRGPRX4 agonist. nih.gov Synthetic modifications of the nateglinide scaffold led to the discovery of MS47134, a compound with a 47-fold improvement in selectivity for MRGPRX4 over its original target, the Kir6.2/SUR1 potassium channel. researchgate.net
Further exploration of a xanthine (B1682287) scaffold bearing a phosphate substituent resulted in the discovery of highly potent and selective agonists for the main variant of MRGPRX4 (83S). acs.orgnih.gov Systematic modifications of this lead compound, such as altering the linker length and substituents on the xanthine core, led to the identification of compounds like PSB-22034 and PSB-22040 with nanomolar potency. acs.orgnih.gov These compounds demonstrated high selectivity against other MRGPRX subtypes, making them valuable tools for studying MRGPRX4. acs.orgnih.gov
The following table summarizes the potency of various MRGPRX4 agonists:
| Compound | EC50 (nM) | Assay Type |
| Fospropofol | 3.78 | Calcium mobilization |
| Fosphenytoin | 77.01 | Calcium mobilization |
| Dexamethasone phosphate | 14.68 | Calcium mobilization |
| MS47134 | 149 | FLIPR Ca2+ assay |
| This compound (30d) | 11.2 | Ca2+ assay |
| PSB-22040 (31d) | 19.2 | Ca2+ assay |
| Nateglinide | ~10,600 | IP1 accumulation |
| Deoxycholic acid (DCA) | ~19,200 | IP1 accumulation |
This table is generated from data presented in the text. The EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Computational Approaches in MRGPRX4 Agonist Design
Computational methods have played a significant role in accelerating the discovery and design of MRGPRX4 agonists. These in silico techniques provide valuable insights into ligand-receptor interactions and guide the synthesis of novel compounds.
Homology Modeling of the MRGPRX4 Receptor
Prior to the availability of an experimental structure, homology modeling was a key tool for creating a three-dimensional representation of the MRGPRX4 receptor. These models, often built using the crystal structures of related G protein-coupled receptors (GPCRs) like the P2Y1 receptor as templates, provided an initial framework for understanding the potential binding site and for performing virtual screening and docking studies. acs.org The quality of these models is typically assessed using tools like Ramachandran plots to ensure stereochemical soundness. acs.org
Molecular Docking Studies with MRGPRX4 Agonists
Molecular docking simulations have been instrumental in predicting the binding poses of agonists within the MRGPRX4 binding pocket. acs.org These studies help to rationalize the observed SAR and to identify key interactions between the ligand and specific amino acid residues. For instance, docking of potent xanthine-based agonists into a homology model of the main MRGPRX4-83S variant and the cryo-EM structure of the minor MRGPRX4-83L variant helped to elucidate the binding mode and the importance of the phosphate group and hydrophobic interactions. acs.org The docking poses can be compared with experimental data from mutagenesis studies to validate the predicted interactions.
Virtual Screening and Ligand Discovery
Virtual screening is a powerful computational technique used to search large compound libraries for potential new ligands for a target receptor. mdpi.com Both structure-based and ligand-based virtual screening approaches can be employed. In structure-based screening, compounds are docked into the 3D structure of the receptor (either an experimental structure or a homology model), and the best-fitting molecules are selected for experimental testing. mdpi.com Ligand-based methods use the pharmacophoric features of known active compounds to identify new molecules with similar properties. mdpi.commdpi.com The identification of initial hits from a drug repurposing library, which included phosphate-modified compounds, was achieved through high-throughput screening, a process that can be complemented and refined by virtual screening campaigns. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Based Structural Insights
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided high-resolution structural data for the Mas-related G protein-coupled receptor X4 (MRGPRX4), offering profound insights into its activation mechanism. These structural studies have been pivotal in understanding how various agonists bind to the receptor and trigger downstream signaling through its cognate G protein, Gq.
MRGPRX4-Gq Complex Structures with Agonists
Cryo-EM has been successfully used to determine the three-dimensional structure of MRGPRX4 in an active state, bound to the heterotrimeric Gq protein and various agonists. nih.gov Structures have been resolved for the receptor in complex with the synthetic agonist MS47134, the phosphate-containing drug fospropofol, and 3-phosphated deoxycholic acid (DCA-3P), which serves as a mimic for endogenous 3-sulfated bile acids. pdbj.orgnih.govpdbj.org
These structures reveal a unique and compact ligand-binding pocket located near the extracellular surface. researchgate.netnih.govbiorxiv.org A key feature of the MRGPRX4 binding pocket is its predominantly positive electrostatic potential surface. nih.govresearchgate.net This characteristic is in stark contrast to the negatively charged pocket of the related receptor MRGPRX2 and explains the preference of MRGPRX4 for negatively charged endogenous agonists, such as bile acids. nih.govresearchgate.netnih.gov
Identification of Amino Acid Residues Critical for Ligand Recognition and Activation
The high-resolution cryo-EM structures have enabled the precise identification of amino acid residues within MRGPRX4 that are essential for recognizing and binding agonists, leading to receptor activation. These residues form distinct hydrophilic and hydrophobic interaction networks within the binding pocket.
For agonists containing a negatively charged group, such as the phosphate in fospropofol or the carboxyl group in MS47134, a trio of arginine residues plays a critical role. nih.gov Specifically, R82, R86, and R95 form a hydrophilic, positively charged region that directly interacts with the negatively charged moiety of the agonist, anchoring it in the binding pocket. nih.gov
The hydrophobic portion of the agonists is accommodated in a separate pocket formed by several key residues. The diisopropylphenol group of fospropofol, for instance, inserts into a hydrophobic pocket primarily formed by V99, W158, Y250, and Y254 . nih.govresearchgate.netresearchgate.net
A particularly important structural feature is the insertion of W158 , located on ECL2, directly between TM3 and TM6. researchgate.netnih.gov This positioning makes two acidic residues, D177 and E157 , which are critical for recognizing cationic agonists in the related MRGPRX2 receptor, inaccessible to the solvent in MRGPRX4. researchgate.netnih.gov This structural arrangement explains the insensitivity of MRGPRX4 to the cationic compounds that activate MRGPRX2. researchgate.net
The table below summarizes the key amino acid residues involved in agonist recognition and activation of MRGPRX4.
| Residue(s) | Location | Role in Agonist Interaction |
| R82, R86, R95 | Transmembrane Helices | Form a hydrophilic pocket that recognizes and binds the negatively charged phosphate or carboxyl groups of agonists. nih.gov |
| V99, W158, Y250, Y254 | Transmembrane Helices / ECL2 | Create a hydrophobic pocket that accommodates the nonpolar parts of agonists. nih.govresearchgate.netresearchgate.net |
| W158 | Extracellular Loop 2 (ECL2) | Inserts into the binding pocket, contributing to its compact nature and hydrophobic character. researchgate.netnih.gov |
| D177, E157 | Transmembrane Helices | Rendered inaccessible by the conformation of ECL2, preventing the binding of cationic ligands. researchgate.netnih.gov |
| L83 | Transmembrane Helix | A common variant (S83) at this position can alter the receptor's conformation, affecting its sensitivity to certain agonists. nih.govnih.gov |
Mechanistic Insights into Mrgprx4 Agonist Action and Downstream Signaling
G Protein Coupling and Activation
Activation of MRGPRX4 by an agonist leads to the engagement and activation of heterotrimeric G proteins, specifically the Gq subfamily, which initiates a well-defined downstream signaling cascade. nih.govresearchgate.netyulonglilab.org
MRGPRX4 is known to couple with Gq signaling pathways. nih.govresearchgate.netresearchgate.net Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of Gq proteins. biomolther.org This activation was confirmed in studies where the response to MRGPRX4 agonists, such as nateglinide (B44641) and deoxycholic acid (DCA), was inhibited by the specific Gq inhibitor YM254890. nih.govbiorxiv.org The activated Gq protein, in turn, stimulates the effector enzyme Phospholipase C (PLC). nih.govyulonglilab.org The role of PLC in this pathway is substantiated by experiments showing that the PLC inhibitor U73122 abolishes the signaling response induced by MRGPRX4 agonists. nih.govyulonglilab.orgbiorxiv.org This confirms that agonists for MRGPRX4 signal through the canonical Gq-PLC pathway. nih.govbiorxiv.orgnih.gov
The activation of Phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. yulonglilab.org This enzymatic reaction generates two critical second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). yulonglilab.orgmdpi.com IP3 is a soluble molecule that diffuses into the cytoplasm to act on its receptors. mdpi.com However, due to its very short half-life, direct measurement of IP3 is challenging for screening assays. bmglabtech.com
Consequently, its downstream, more stable metabolite, inositol monophosphate (IP1), is often measured. researchgate.netbmglabtech.com IP3 is degraded into IP1, which accumulates in the cell and serves as a reliable marker for the activation of the Gq-PLC pathway. nih.govbiorxiv.orgbmglabtech.com Assays like the Homogenous Time-Resolved Fluorescence (HTRF) IP1 accumulation assay are employed to quantify Gq protein signaling. biorxiv.orgbmglabtech.com Studies have shown that MRGPRX4 agonists like nateglinide and various bile acids induce a dose-dependent accumulation of IP1. nih.govbiorxiv.org Interestingly, MRGPRX4 exhibits a high level of basal, or constitutive, activity, meaning it can signal through the Gq-PLC pathway to produce IP1 even in the absence of an agonist. nih.govbiorxiv.org This basal activity is also abolished by Gq and PLC inhibitors. nih.govbiorxiv.org
The second messenger inositol 1,4,5-trisphosphate (IP3) generated from PLC activation binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. yulonglilab.orgmdpi.com This binding triggers the opening of calcium channels and mediates the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. nih.govyulonglilab.orgnih.gov This mobilization of intracellular calcium is a key signaling event downstream of MRGPRX4 activation. researchgate.netyulonglilab.org
The activation of MRGPRX4 by various agonists, including bile acids, bilirubin (B190676), and certain drugs, has been shown to elicit robust calcium increases in cells engineered to express the receptor. yulonglilab.orgnih.gov The specificity of this response is confirmed by the use of pharmacological inhibitors; pretreatment of cells with the Gq blocker YM254890, the PLC inhibitor U73122, or thapsigargin (B1683126) (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase that prevents refilling of calcium stores) abrogates the calcium flux, confirming the pathway dependency. yulonglilab.orgnih.gov
Table 1: Agonist Potency at MRGPRX4-Mediated Gq Signaling This table summarizes the potency (EC50) of various agonists in stimulating IP1 accumulation, a measure of Gq pathway activation. Lower EC50 values indicate higher potency.
| Agonist | EC50 (µM) | Relative Potency | Source |
| Nateglinide | 10.6 | High | nih.govbiorxiv.org |
| Deoxycholic acid (DCA) | 19.2 | Medium | nih.govbiorxiv.org |
| Taurodeoxycholic acid (TDCA) | >50 | Low | nih.govbiorxiv.org |
| Ursodeoxycholic acid (UDCA) | >50 | Low | nih.govbiorxiv.org |
Beta-Arrestin Recruitment and Signaling
In addition to G protein-mediated signaling, GPCRs like MRGPRX4 can also signal through β-arrestin proteins. Following receptor activation, β-arrestins are recruited to the receptor's intracellular domain, a process that can lead to receptor desensitization, internalization, and initiation of a distinct set of G protein-independent signaling pathways. biomolther.orgaai.org
Research using techniques such as bioluminescence resonance energy transfer (BRET) has revealed that MRGPRX4 can differentially recruit the two isoforms of β-arrestin, β-arrestin1 and β-arrestin2, depending on the activating ligand. nih.govbiorxiv.org
Specifically, for the agonist nateglinide, MRGPRX4 displays very low recruitment of β-arrestin1. nih.govbiorxiv.org In contrast, nateglinide stimulation leads to a more robust recruitment of β-arrestin2. nih.govbiorxiv.org This indicates a clear preference for β-arrestin2 over β-arrestin1 in the signaling cascade initiated by this particular agonist. nih.gov
The agonist deoxycholic acid (DCA) presents an even more striking example of differential recruitment. Studies show that DCA stimulation of MRGPRX4 does not lead to the recruitment of β-arrestin1. nih.govresearchgate.netbiorxiv.org Furthermore, unlike nateglinide, DCA also fails to induce any observable recruitment of β-arrestin2. biorxiv.org This demonstrates that MRGPRX4 activation does not universally lead to β-arrestin engagement and that the recruitment profile is highly dependent on the specific agonist bound to the receptor.
The differential engagement of G protein and β-arrestin pathways by different agonists is a phenomenon known as "ligand-biased signaling" or "functional selectivity". biomolther.orgmdpi.com A biased agonist preferentially activates one signaling cascade over another. biomolther.org MRGPRX4 and its agonists provide a clear example of this principle.
Deoxycholic acid (DCA) is characterized as a biased agonist at the MRGPRX4 receptor. nih.govbiorxiv.org It potently activates the Gq signaling pathway, leading to IP1 accumulation and calcium mobilization, but does not cause any significant recruitment of β-arrestins. nih.govbiorxiv.org This demonstrates a strong bias towards the Gq pathway and away from β-arrestin signaling. nih.govbiorxiv.org
Nateglinide, on the other hand, is considered a more "balanced" agonist compared to DCA, as it activates both the Gq and β-arrestin pathways. biorxiv.orgaai.orgresearchgate.net However, even nateglinide exhibits bias, showing a clear preference for recruiting β-arrestin2 over β-arrestin1. biorxiv.org The existence of such biased ligands suggests that different agonists can stabilize distinct conformational states of the MRGPRX4 receptor, which in turn leads to the preferential activation of specific downstream signaling effectors. biomolther.org This ligand-biased signaling offers a potential mechanism for fine-tuning the cellular responses mediated by MRGPRX4.
Table 2: Ligand-Biased Signaling at the MRGPRX4 Receptor This table illustrates the differential effects of two key agonists on the Gq and β-arrestin signaling pathways, highlighting the concept of biased agonism.
| Agonist | Gq Pathway Activation (IP1/Calcium) | β-Arrestin1 Recruitment | β-Arrestin2 Recruitment | Signaling Profile | Source |
| Deoxycholic acid (DCA) | Yes | No | No | Gq-Biased | nih.govbiorxiv.org |
| Nateglinide | Yes | Very Low | Yes | Balanced (with β-arrestin2 preference) | nih.govbiorxiv.org |
Modulation by Receptor Activity-Modifying Proteins (RAMPs)
Recent research has illuminated the role of Receptor Activity-Modifying Proteins (RAMPs) in the regulation of the Mas-related G protein-coupled receptor X4 (MRGPRX4). asbmb.org These accessory proteins can interact with G protein-coupled receptors (GPCRs) to modulate various aspects of their biology, including trafficking, ligand selectivity, and signaling. nih.govrockefeller.edu Studies into the MRGPRX4 interactome have revealed that its function is indeed influenced by these crucial modulators. nih.gov
Interaction of MRGPRX4 with RAMPs (e.g., RAMP1, RAMP2, RAMP3)
Investigations using techniques such as multiplexed suspension bead immunoassays and proximity ligation assays (PLA) have demonstrated that MRGPRX4 can form complexes with all three members of the RAMP family: RAMP1, RAMP2, and RAMP3. nih.govbiorxiv.org The evidence for these interactions, however, varies in strength. biorxiv.org
Experimental data suggests that MRGPRX4 most likely forms stable complexes with RAMP2 and RAMP3. researchgate.net In one study, MRGPRX4-RAMP2 and MRGPRX4-RAMP3 complexes were detected with high significance across all eight different epitope tag-based capture-detection methods used. biorxiv.org In contrast, the MRGPRX4-RAMP1 complex was only detected with high significance in five of the eight schemes, suggesting a comparatively weaker or more transient interaction. biorxiv.org These findings from immunoassays were further corroborated by in-cell proximity ligation assays, which provided additional evidence for the formation of MRGPRX4-RAMP2 and MRGPRX4-RAMP3 complexes within the cell membrane. researchgate.net
| RAMP | Interaction with MRGPRX4 | Detection Method | Source |
|---|---|---|---|
| RAMP1 | Weaker interaction detected | Multiplexed Immunoassay, Proximity Ligation Assay | biorxiv.org |
| RAMP2 | Strong interaction detected | Multiplexed Immunoassay, Proximity Ligation Assay | nih.govbiorxiv.org |
| RAMP3 | Strong interaction detected | Multiplexed Immunoassay, Proximity Ligation Assay | nih.govbiorxiv.org |
Impact of RAMP2 on MRGPRX4 Agonist-Dependent Signaling
The co-expression of RAMPs with MRGPRX4 has significant functional consequences, particularly in the case of RAMP2. nih.gov The interaction between MRGPRX4 and RAMP2 leads to a marked attenuation of both basal and agonist-dependent signaling through the Gq pathway. rockefeller.edubiorxiv.org This inhibitory effect is not selective for a particular agonist, as it has been observed with agonists like deoxycholic acid (DCA) and nateglinide. biorxiv.org
Specifically, when MRGPRX4 is co-expressed with increasing amounts of RAMP2, there is a dose-dependent decrease in inositol phosphate-1 (IP1) accumulation, a downstream marker of Gq activation. nih.gov The effect is substantial, with the highest levels of RAMP2 expression reducing IP1 accumulation by approximately 80%. nih.gov While RAMP3 co-expression also showed a decrease in IP1 accumulation, the effect of RAMP2 was the most pronounced. biorxiv.orgresearchgate.net Co-expression with RAMP1 did not significantly alter IP1 accumulation. nih.govbiorxiv.org
The primary mechanism for this signaling attenuation is the RAMP2-mediated downregulation of MRGPRX4 expression at the cell surface. nih.govbiorxiv.org A quantitative nanoBRET pulse-chase assay revealed that co-expression with RAMP2, but not RAMP1 or RAMP3, significantly reduces the amount of MRGPRX4 present on the plasma membrane. biorxiv.orgresearchgate.net This change in the cellular localization of the receptor restricts its accessibility to agonists and thereby inhibits its function. researchgate.net Furthermore, RAMP2 co-expression was found to decrease total MRGPRX4 expression by up to 25%. biorxiv.org This effect on receptor expression and trafficking also extends to β-arrestin recruitment, where RAMP2 co-expression can almost completely abolish agonist-induced β-arrestin2 recruitment to MRGPRX4. biorxiv.org
| Co-expressed RAMP | Effect on Basal Signaling | Effect on Agonist-Dependent Signaling | Mechanism | Source |
|---|---|---|---|---|
| RAMP1 | Not significantly altered | Not significantly altered | N/A | nih.govbiorxiv.org |
| RAMP2 | Significant decrease | Strong attenuation (~80% reduction at high expression) | Decreased total and cell surface expression of MRGPRX4 | nih.govnih.govbiorxiv.org |
| RAMP3 | Slight decrease at highest expression levels | Decreased, but less pronounced than RAMP2 | Does not alter MRGPRX4 total or surface expression | biorxiv.orgresearchgate.net |
Predicted Structural Complexes of MRGPRX4-RAMP2
To provide a structural basis for these functional observations, computational modeling has been employed. nih.gov Using AlphaFold Multimer, a structural model of the MRGPRX4-RAMP2 complex has been predicted. nih.govbiorxiv.org This in silico model provides valuable insights into the potential architecture of the receptor-RAMP assembly. asbmb.org
The predicted structure shows the single transmembrane α-helix of RAMP2 positioned near transmembrane helices 5 (TM5) and 6 (TM6) of MRGPRX4. nih.gov The extracellular domain of RAMP2, featuring three α-helices, appears to "cap" the extracellular side of the receptor. nih.govresearchgate.net This positioning is considered plausible as it aligns with previously resolved structures of other GPCR-RAMP complexes and does not appear to cause a steric clash with the G-protein binding site on the intracellular face of MRGPRX4. nih.govbiorxiv.org
Crucially, the model suggests minimal direct contact between RAMP2 and the agonist-binding pocket of MRGPRX4. nih.gov This structural prediction is consistent with the experimental data indicating that RAMP2 does not function by directly modulating ligand binding but rather exerts its influence allosterically by altering the expression, trafficking, and localization of the receptor. nih.govbiorxiv.org This predicted model serves as a foundation for future studies involving mutagenesis or targeted photo-crosslinking to validate the specific residues involved in the MRGPRX4-RAMP2 interaction. nih.gov
Preclinical Research Models for Mrgprx4 Agonist Evaluation
In Vitro Cellular Models for MRGPRX4 Agonist Characterization
In vitro models provide a controlled environment to dissect the molecular interactions between MRGPRX4 agonists and the receptor. These cellular systems are instrumental for initial screening, potency determination, and mechanistic studies.
Native Cell Lines (e.g., SH4 melanoma cells, human primary epidermal keratinocytes, stem cell-derived dorsal root ganglia neurons)
While recombinant cell lines are invaluable, native cell lines that endogenously express MRGPRX4 offer insights into receptor function in a more physiologically relevant context.
Human Primary Epidermal Keratinocytes: These cells, isolated directly from human skin, naturally express MRGPRX4. Studying agonist effects in these cells can provide clues about the role of the receptor in skin biology and pathology.
Stem Cell-Derived Dorsal Root Ganglia (DRG) Neurons: Advances in stem cell technology have enabled the generation of human DRG neurons from induced pluripotent stem cells (iPSCs). These neurons provide a human-based model to study the effects of MRGPRX4 agonists on the very cells responsible for transmitting sensory information, including itch and pain. This model is particularly valuable as it overcomes the limitations and ethical considerations associated with using primary human neuronal tissue.
SH4 Melanoma Cells: While some studies have indicated the expression of MRGPRX4 in melanoma cell lines, specific research utilizing the SH4 melanoma cell line for the characterization of MRGPRX4 agonists is not extensively documented in the current scientific literature. The potential of this cell line as a native model system remains an area for further investigation.
Primary Cultured Human and Rodent Dorsal Root Ganglia Neurons
Dorsal root ganglia (DRG) house the cell bodies of sensory neurons that innervate the skin and other peripheral tissues. Isolating and culturing these neurons provides a direct way to study the effects of MRGPRX4 agonists on the primary cells involved in sensory perception.
Human DRG Neurons: Obtained from organ donors, primary human DRG neurons represent the most clinically relevant in vitro model. Studies using these neurons can directly assess how MRGPRX4 agonists modulate neuronal activity, such as changes in excitability and the release of neurotransmitters.
Rodent DRG Neurons: Due to the limited availability of human tissue, DRG neurons from rodents, such as mice and rats, are more commonly used. While there are species differences in the expression and function of Mas-related G protein-coupled receptors, rodent DRG neurons provide a valuable and accessible system for initial in vitro characterization of agonist effects on sensory neuron function.
In Vivo Animal Models for Investigating MRGPRX4 Agonist Effects
To understand the systemic and behavioral effects of MRGPRX4 agonists, researchers turn to in vivo animal models. These models are essential for validating in vitro findings and assessing the therapeutic potential of targeting this receptor.
Humanized Mouse Models Expressing MRGPRX4 in Sensory Neurons
A significant challenge in studying MRGPRX4 is that it is a primate-specific receptor, with no direct ortholog in rodents. To overcome this, scientists have developed "humanized" mouse models. In these models, the human MRGPRX4 gene is specifically expressed in the sensory neurons of mice.
This is often achieved by using genetic engineering techniques to place the human MRGPRX4 gene under the control of a promoter that is active only in a specific subset of sensory neurons, such as those that also express the mouse gene Mrgpra3. These mice then exhibit behavioral responses, such as scratching, upon administration of MRGPRX4 agonists. This model has been instrumental in confirming the role of MRGPRX4 in mediating itch.
| Model | Genetic Modification | Application |
| Humanized MRGPRX4 Mouse | Expression of human MRGPRX4 in sensory neurons. | Behavioral studies of agonist-induced itch. |
| In vivo validation of agonist activity. |
Genetically Modified Animal Models for Receptor Expression and Function
Beyond humanized models, other genetically modified animal models can be employed to study the broader family of Mas-related G protein-coupled receptors (Mrgprs) and, by extension, provide insights relevant to MRGPRX4.
Knock-in Models: In these models, a specific gene in the mouse genome is replaced with a modified version. For example, a mouse Mrgpr gene could be replaced with the human MRGPRX4 gene, allowing for the study of the human receptor in the context of the mouse's native genetic regulatory elements.
Transgenic Models: These models involve the random insertion of a foreign gene into the animal's genome. While less precise than knock-in models, transgenic animals overexpressing a particular Mrgpr can be useful for studying the consequences of heightened receptor activity.
The development and application of these diverse preclinical models are fundamental to advancing our understanding of MRGPRX4 and the therapeutic potential of its agonists.
Induced Pruritogenic and Pain Models (e.g., cholestatic models, drug-induced itch models)
The evaluation of MRGPRX4 agonists relies heavily on induced pruritus (itch) models, particularly given that a direct rodent ortholog for MRGPRX4 does not exist. pnas.orgnih.gov To overcome this, researchers have developed humanized mouse models where the human MRGPRX4 is expressed in sensory neurons, allowing for the in vivo study of agonist-induced itch. pnas.orgpnas.orgresearchgate.net
Cholestatic Models: Cholestasis, a condition involving reduced bile flow, is associated with severe pruritus and elevated levels of bile acids in the blood. nih.gov Preclinical models are designed to mimic this condition to study the role of MRGPRX4.
Alpha-naphthylisothiocyanate (ANIT)-Induced Cholestasis: In this model, mice are administered ANIT, which induces liver injury and cholestasis. pnas.orgyulonglilab.org Humanized mice expressing MRGPRX4 in itch-sensing neurons exhibit significantly more spontaneous scratching behavior in the ANIT-induced cholestasis model compared to wild-type mice. yulonglilab.org This suggests that MRGPRX4 activation by substances elevated during cholestasis, such as bile acids, contributes to the associated itch. pnas.org
Drug-Induced Itch Models: These models involve the direct administration of known or suspected pruritogens to assess their ability to induce itch via MRGPRX4 activation.
Bile Acid-Induced Itch: Direct intradermal injection of various bile acids, which are elevated in cholestatic patients, is a common method to probe MRGPRX4 function. pnas.orgelifesciences.org Studies show that humanized mice expressing MRGPRX4 exhibit significantly higher levels of scratching in response to injections of bile acids like deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA) compared to control animals. pnas.org This response is specific, as common pruritogens like histamine (B1213489) and chloroquine (B1663885) produce similar itch levels in both humanized and control mice, indicating the specific involvement of the introduced human receptor. pnas.org
Nateglinide-Induced Itch: Nateglinide (B44641), an anti-diabetic drug known to cause itch as a side effect, has been identified as an MRGPRX4 agonist. pnas.orgnih.gov In human studies, intradermal injection of nateglinide was shown to induce a robust itch sensation, demonstrating that direct activation of MRGPRX4 is sufficient to trigger pruritus in humans. elifesciences.orgnih.gov
Phosphate-Modified Drug-Induced Itch: A class of phosphate-modified drugs, designed to increase solubility, can elicit significant itch. nih.gov High-throughput screening identified these compounds as potent MRGPRX4 agonists. nih.gov A humanized mouse model expressing MRGPRX4 in sensory neurons displayed strong itch responses when exposed to phosphomonoester prodrugs such as fospropofol (B1673577) and fosphenytoin. nih.govnih.gov This preclinical model was crucial in identifying the molecular mechanism behind the itch caused by this class of pharmaceuticals. nih.gov
Table 1: Scratching Bouts in Humanized MRGPRX4 (+X4) Mice vs. Control (Ctrl) Mice Following Pruritogen Injection
| Pruritogen Injected | Control Mice (Scratching Bouts) | MRGPRX4 (+X4) Mice (Scratching Bouts) | Finding | Reference |
|---|---|---|---|---|
| Deoxycholic Acid (DCA) | ~25 | ~65 | Significantly increased itch in +X4 mice | pnas.orgresearchgate.net |
| Chenodeoxycholic Acid (CDCA) | ~20 | ~50 | Significantly increased itch in +X4 mice | pnas.org |
| Ursodeoxycholic Acid (UDCA) | ~20 | ~60 | Significantly increased itch in +X4 mice | pnas.org |
| Taurodeoxycholic Acid (TDCA) | ~25 | ~60 | Significantly increased itch in +X4 mice | researchgate.net |
| Histamine | ~100 | ~100 | No significant difference | pnas.org |
Advanced Methodologies in Mrgprx4 Agonist Research
Receptor Expression and Localization Techniques
Quantitative PCR and RT-PCR
Quantitative Polymerase Chain Reaction (qPCR) and Reverse Transcription PCR (RT-PCR) are fundamental techniques used to detect and quantify mRNA levels, providing insights into the expression patterns of specific genes. In the context of MRGPRX4 research, these methods have been instrumental in validating the expression of the human receptor in preclinical models.
Researchers have developed humanized mouse models where MRGPRX4 is expressed in specific sensory neurons to study its in vivo function. To confirm the successful expression of the human receptor in these models, RNA was collected from the dorsal root ganglia (DRG). Both qPCR and RT-PCR analyses of this RNA confirmed high levels of MRGPRX4 mRNA in the sensory neurons of these mice, validating the model for further functional and behavioral experiments. nih.gov
Immunostaining and In Situ Hybridization (e.g., RNAscope)
To understand the function of a receptor, it is critical to identify the specific cells and tissues in which it is expressed. Immunostaining and in situ hybridization (ISH) are powerful techniques for visualizing the localization of proteins and mRNA, respectively, within intact tissues.
In MRGPRX4 research, ISH has been used to demonstrate that MRGPRX4 transcripts are present in the human dorsal root ganglia (DRG). nih.gov Studies have shown that MRGPRX4 is expressed in a specific subpopulation of small-diameter peripheral itch-sensing neurons of the DRG and trigeminal ganglia. nih.gov This localization within sensory neurons is consistent with its proposed role in itch perception. nih.gov The RNAscope technique, a highly sensitive method of ISH, has been particularly useful in confirming the presence of MRGPRX4 mRNA transcripts in these specific neuronal populations. nih.gov
Quantitative Cell Surface Expression Assays (e.g., NanoBRET pulse-chase)
The function of a G protein-coupled receptor like MRGPRX4 is dependent on its presence on the cell surface where it can interact with extracellular agonists. Quantitative assays are therefore essential to measure the dynamics of receptor expression and localization.
One such advanced technique is the quantitative NanoBioluminescence Resonance Energy Transfer (NanoBRET) pulse-chase assay. This method has been applied to study the cell surface expression of MRGPRX4 and its interaction with receptor activity–modifying proteins (RAMPs). biorxiv.orgnih.gov Research has shown that the interaction between MRGPRX4 and RAMP2 can lead to a decrease in the receptor's cell surface expression. biorxiv.orgnih.gov The NanoBRET assay allows for a quantitative measurement of this change, revealing a potential mechanism for the regulation of MRGPRX4 signaling. biorxiv.orgnih.gov
Mutagenesis Studies for Functional Residue Identification
Site-directed mutagenesis is a critical technique for identifying specific amino acid residues within a receptor that are essential for ligand binding and activation. By systematically mutating individual residues and observing the functional consequences, researchers can map the agonist binding pocket and key activation domains.
Mutagenesis studies have been successfully employed to identify functional residues in MRGPRX4. To locate the binding sites for bile acids, researchers compared the amino acid sequence of MRGPRX4 with its close analogs (MRGPRX1, MRGPRX2, and MRGPRX3) that are not activated by these agonists. nih.gov Residues that differed in MRGPRX4 were mutated to alanine (B10760859). This approach revealed that mutating amino acids at positions 159, 180, and 235 significantly reduced the receptor's affinity for the agonist deoxycholic acid (DCA), indicating their critical role in bile acid binding. nih.gov
In separate studies investigating agonists containing phosphate (B84403) groups, mutagenesis was used to probe the binding pocket. Alanine substitution of arginine residues at positions 82, 86, and 95 (R82A, R86A, R95A) was found to either greatly diminish or completely abolish the calcium mobilization responses stimulated by phosphate-containing agonists like fospropofol (B1673577) and fosphenytoin. nih.gov These findings confirm that these specific positively charged residues are crucial for recognizing the negatively charged phosphate group of these agonists. nih.gov
| Mutated Residue | Agonist Class | Observed Effect | Reference |
|---|---|---|---|
| Position 159 | Bile Acids (e.g., DCA) | Reduced receptor affinity | nih.gov |
| Position 180 | Bile Acids (e.g., DCA) | Reduced receptor affinity | nih.gov |
| Position 235 | Bile Acids (e.g., DCA) | Reduced receptor affinity | nih.gov |
| R82 | Phosphate-modified compounds | Attenuated or abolished calcium mobilization | nih.gov |
| R86 | Phosphate-modified compounds | Attenuated or abolished calcium mobilization | nih.gov |
| R95 | Phosphate-modified compounds | Attenuated or abolished calcium mobilization | nih.gov |
Electrophysiological Recordings in Primary Neurons (e.g., whole-cell recordings)
Electrophysiological techniques, such as whole-cell patch-clamp recordings, provide a direct measure of a neuron's electrical activity. These methods are used to determine whether the activation of a receptor by an agonist leads to changes in membrane potential and the firing of action potentials, which are the fundamental signals of the nervous system.
In the study of MRGPRX4, whole-cell recordings have been performed on cultured primary DRG neurons from rats that were engineered to express the human MRGPRX4 receptor. nih.govelifesciences.org These experiments demonstrated that the application of the bile acid agonist DCA could induce a series of action potentials in the MRGPRX4-expressing neurons. nih.govelifesciences.orgelifesciences.org In contrast, non-transfected neurons from the same cultures did not fire action potentials in response to DCA. nih.govelifesciences.org These results provide direct evidence that the activation of MRGPRX4 by an agonist is sufficient to drive the excitability of primary sensory neurons, confirming its role as a functional sensory receptor. elifesciences.org
| Cell Type | Technique | Agonist | Key Finding | Reference |
|---|---|---|---|---|
| Cultured rat DRG neurons expressing human MRGPRX4 | Whole-cell current clamp | Deoxycholic acid (DCA) | DCA induced robust action potential firing. | nih.govelifesciences.org |
| Cultured rat DRG neurons (non-transfected control) | Whole-cell current clamp | Deoxycholic acid (DCA) | No action potentials were induced by DCA. | nih.govelifesciences.org |
Future Research Directions for Mrgprx4 Agonists
Elucidation of Additional Endogenous Agonists and Their Physiological Contexts
While bile acids and bilirubin (B190676) are established endogenous agonists for MRGPRX4, the landscape of internal molecules that activate this receptor is likely broader. elifesciences.orgnih.gov A crucial future direction is the systematic screening for and identification of other endogenous agonists. Recent studies have highlighted that MRGPRX4 can be activated by phosphate-modified compounds, suggesting that endogenous phosphorylated small molecules could be a novel class of ligands. nih.govjensenlab.org Investigating this could reveal the role of MRGPRX4 in other pathophysiological processes beyond cholestatic itch. nih.gov
Furthermore, understanding the specific physiological or pathophysiological contexts in which these endogenous agonists are produced and act is paramount. For instance, while bile acids are elevated in cholestatic liver diseases, exploring the triggers for the release of other potential agonists could link MRGPRX4 to different medical conditions. elifesciences.orgnih.gov Research should also focus on how the metabolic state of an individual and the gut microbiome influence the production of these agonists, as gut bacteria are responsible for metabolizing primary bile acids into secondary ones that also act on MRGPRX4. biorxiv.orgmdpi.com
Comprehensive Pharmacological Profiling of Novel MRGPRX4 Agonists
The development and characterization of novel synthetic agonists are critical for their use as research tools and potential therapeutics. A key area of future research is the comprehensive pharmacological profiling of these new molecules. This includes determining their potency and efficacy not just in simple cell-based assays but also in more physiologically relevant systems.
For example, the agonist nateglinide (B44641) was found to have higher potency and efficacy than several endogenous bile acid agonists. biorxiv.org Subsequent research led to the development of MS47134, an analog of nateglinide, which is a potent MRGPRX4 agonist with high selectivity over other receptors. researchgate.netnih.gov The profiling of such compounds should involve detailed dose-response studies to establish their half-maximal effective concentrations (EC50). nih.govbiorxiv.org
Future profiling should also investigate the phenomenon of biased agonism, where an agonist preferentially activates one signaling pathway over another (e.g., Gq-protein coupling versus β-arrestin recruitment). nih.govbiorxiv.org Studies have already suggested that bile acids may act as biased agonists at MRGPRX4. nih.govbiorxiv.org A thorough understanding of the signaling bias of different agonists will be essential for developing drugs that elicit specific desired cellular responses while minimizing unwanted effects.
Table 1: Potency of Various Agonists at the MRGPRX4 Receptor
| Agonist | EC50 (Half-Maximal Effective Concentration) | Notes |
|---|---|---|
| Nateglinide | 10.6 µM | An anti-diabetic drug that also activates MRGPRX4. biorxiv.org |
| Deoxycholic acid (DCA) | 19.2 µM | A secondary bile acid. biorxiv.org |
| MS47134 | 149 nM | A potent synthetic agonist developed from nateglinide. researchgate.netnih.gov |
| Fospropofol (B1673577) | 3.78 nM | A phosphate-monoester compound identified as a potent agonist. nih.gov |
| Fosphenytoin | 77.01 nM | A phosphate-modified antiepileptic drug. nih.gov |
Exploration of MRGPRX4 Agonism in Diverse Biological Systems
MRGPRX4 is primarily expressed in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which are crucial for transmitting itch signals. nih.govmdpi.com However, its expression and function in other tissues and biological systems are not fully understood. Future research should explore the role of MRGPRX4 agonism in a wider range of biological contexts.
For instance, the co-expression of MRGPRX4 with other receptors, like the histamine (B1213489) receptor HRH1 in DRG neurons, suggests potential for receptor cross-talk or heterodimerization, which could modulate signaling. biorxiv.org Additionally, the interaction of MRGPRX4 with receptor activity-modifying proteins (RAMPs), specifically RAMP2, has been shown to attenuate receptor signaling by affecting its expression on the cell surface. nih.govbiorxiv.orgresearchgate.net The physiological relevance of this interaction in different tissues, such as skin keratinocytes where both are expressed, warrants further investigation. biorxiv.orgpatsnap.com
There is also growing interest in the role of MRGPRX4 in the gastrointestinal tract and respiratory system. patsnap.com Its expression in airway and gut sensory neurons suggests a potential role in cough reflexes and visceral pain, making MRGPRX4 agonists and modulators interesting candidates for studying and potentially treating conditions like chronic cough or irritable bowel syndrome (IBS). patsnap.com
Advanced Structural Biology Approaches to Refine Agonist-Receptor Interactions
The recent determination of the cryo-electron microscopy (cryo-EM) structure of MRGPRX4 in complex with agonists has provided invaluable insights into how these molecules bind to and activate the receptor. nih.govresearchgate.netnih.gov Future research should leverage these structural biology techniques to further refine our understanding of agonist-receptor interactions.
Comparing the structures of MRGPRX4 bound to different agonists can also explain variations in potency and efficacy. The structure of the receptor bound to fospropofol, for instance, shows a more compact binding pocket compared to when it is bound to MS47134, a difference that is likely stabilized by the smaller size of fospropofol. nih.gov Further structural studies, combined with computational modeling and mutagenesis, will be instrumental in the rational design of new agonists with improved pharmacological properties. nih.govplos.org
Development of Selective Chemical Tools for MRGPRX4 Activation and Modulation
The development of highly selective chemical tools is essential for dissecting the specific functions of MRGPRX4 without confounding off-target effects. While potent agonists like MS47134 have been developed, the creation of a broader toolkit, including partial agonists, allosteric modulators, and fluorescently labeled ligands, is a key future objective. jensenlab.orgresearchgate.netnih.gov
Selective agonists are invaluable for probing the receptor's function in vivo. For example, using humanized mouse models where MRGPRX4 is expressed in sensory neurons, researchers have shown that agonists can induce itch behavior. yulonglilab.orgpnas.org The development of even more selective and potent agonists will allow for a more precise delineation of MRGPRX4's role in itch and other sensory processes.
Furthermore, there is a need for selective antagonists and inverse agonists to block receptor activity. Compounds like EP547, a novel inverse agonist, are being developed to treat conditions like cholestatic and uremic pruritus by blocking both agonist-dependent and constitutive (agonist-independent) activity of MRGPRX4. escientpharma.com The development of positive allosteric modulators, which would enhance the effect of endogenous agonists, is another exciting avenue. Bilirubin has been suggested to act as a potential positive allosteric modulator, potentiating the activation of MRGPRX4 by bile acids. elifesciences.orgnih.gov Creating synthetic molecules with similar properties could offer a more nuanced approach to modulating receptor function. The creation of fluorescent ligands will also aid in visualizing the receptor's location and trafficking within cells and tissues. jensenlab.orgpatsnap.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying endogenous ligands or synthetic agonists of MRGPRX4?
- Answer: Use heterologous expression systems (e.g., HEK293T cells) coupled with functional assays like TGF-β signaling or bioluminescence resonance energy transfer (BRET) to measure receptor activation. Fractionation techniques (e.g., silica gel chromatography) can isolate bioactive compounds from biological extracts (e.g., bile acids), followed by dose-response validation . Known agonists like nateglinide and optimized derivatives (e.g., MS4713) can serve as positive controls, with SAR studies guiding structural modifications .
Q. How can researchers validate MRGPRX4 expression in human sensory neurons relevant to disease models?
- Answer: Perform RT-PCR or RNA sequencing on human dorsal root ganglia (DRG) tissues, ensuring primers span the full MRGPRX4 coding sequence. Validate specificity via sequencing of PCR products and compare expression levels across tissues using immunohistochemistry (IHC-P) with validated antibodies (e.g., ab188740 targeting the C-terminal region) .
Q. What are the primary disease associations of MRGPRX4, and how are these studied in vitro?
- Answer: MRGPRX4 is implicated in cholestatic itch and menthol-related somatosensation. In vitro models include HEK293T cells expressing MRGPRX4 for agonist screening and DRG-derived neuronal cultures to study itch or pain signaling. Key readouts include calcium flux, cAMP inhibition, and β-arrestin recruitment .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in MRGPRX4 activation data (e.g., agonist vs. modulator effects)?
- Answer: Address discrepancies by:
- Defining assay conditions: Standardize cell lines, transfection protocols, and readouts (e.g., BRET vs. TGF-β assays).
- Characterizing ligand pharmacology: Test compounds across multiple concentrations to distinguish agonists (full/partial) from negative allosteric modulators (e.g., menthol’s attenuation of nateglinide efficacy in BRET assays) .
- Validating genetic variants: Compare wild-type and mutant receptors (e.g., N245S) to assess haplotype-specific effects on ligand binding and signaling .
Q. What structural biology approaches are critical for elucidating MRGPRX4’s ligand-binding mechanisms?
- Answer: Cryo-EM is essential for resolving agonist-bound MRGPRX4 structures. Key steps include:
- Agonist optimization: Use SAR-driven derivatives (e.g., MS4713) with enhanced affinity and selectivity over off-target receptors (e.g., KIR6.2/SUR1) .
- Receptor stabilization: Incorporate fusion proteins (e.g., BRIL) and lipid nanodiscs to maintain conformational integrity during cryo-EM grid preparation .
- Functional validation: Correlate structural data with mutagenesis (e.g., charge-reversal mutations in bile acid-binding pockets) .
Q. How can researchers ensure reproducibility when studying MRGPRX4 in vivo or in complex cellular models?
- Answer: Adopt the following practices:
- Transparency in data reporting: Publish raw data (e.g., dose-response curves, RNA-seq datasets) in repositories like Open Science Framework, with detailed protocols for animal models (per ARRIVE guidelines) .
- Standardize genetic backgrounds: Use CRISPR-edited isogenic cell lines to minimize variability in receptor expression or signaling .
- Cross-validate findings: Replicate key results using orthogonal methods (e.g., IHC for tissue localization, electrophysiology for neuronal activation) .
Q. What statistical and meta-analytic strategies are appropriate for synthesizing conflicting MRGPRX4 functional data?
- Answer: Apply Schmidt-Hunter meta-analysis to aggregate effect sizes from independent studies, adjusting for artifact distributions (e.g., variability in receptor expression levels). Report 95% confidence intervals and test for publication bias using funnel plots . For qualitative contradictions (e.g., agonist vs. antagonist reports), conduct subgroup analyses based on experimental variables (e.g., cell type, ligand concentration) .
Methodological Notes
- Antibody Validation: When using anti-MRGPRX4 antibodies (e.g., ab188740), confirm specificity via knockout controls and peptide-blocking experiments, especially given homology with MRGPRX3/X1 (67% sequence similarity) .
- Ethical Compliance: For human tissue studies (e.g., DRG), adhere to GDPR requirements for data anonymization and IRB-approved consent protocols .
- Data Sharing: Deposit structural coordinates (e.g., cryo-EM maps) in public databases (e.g., EMDB) and cite accession numbers in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
